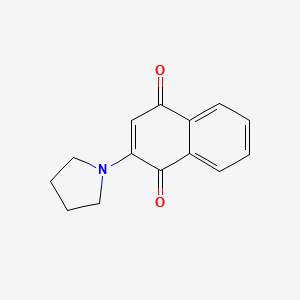

2-(Pyrrolidin-1-yl)naphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

59641-26-8 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H13NO2/c16-13-9-12(15-7-3-4-8-15)14(17)11-6-2-1-5-10(11)13/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

LGLAFLFRMBHOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione

Direct Amination Approaches to the Naphthoquinone Core

Direct amination involves the reaction of a naphthoquinone substrate with pyrrolidine (B122466). This can be accomplished through nucleophilic substitution of a leaving group on the naphthoquinone ring or through the oxidative amination of the parent 1,4-naphthoquinone (B94277). These methods are favored for their straightforward nature and good yields.

A classic and effective strategy for synthesizing 2-(Pyrrolidin-1-yl)naphthalene-1,4-dione is the nucleophilic aromatic substitution (SNAr) reaction. This method typically involves the reaction of a 2-substituted naphthalene-1,4-dione, where the substituent is a good leaving group such as a halogen (Cl, Br), with pyrrolidine. nih.govrsc.orgnih.gov The electron-withdrawing nature of the carbonyl groups in the naphthoquinone ring activates the C2 position for nucleophilic attack by the amine.

The reaction is generally carried out in a polar solvent, such as ethanol or diethyl ether, at room temperature. nih.gov To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is often added to the reaction mixture. rsc.orgnih.gov

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 2-chloronaphthalene-1,4-dione | Pyrrolidine, Et₃N | EtOH | r.t., 18-72 h | Good | rsc.org |

| 2-bromonaphthalene-1,4-dione | Pyrrolidine, K₂CO₃ | EtOH | r.t., 18-72 h | Good | rsc.org |

| 2,3-dibromonaphthalene-1,4-dione | Pyridyl amines | Methanol | r.t., 24 h | - | espublisher.com |

This table presents illustrative data for nucleophilic substitution reactions on halo-naphthoquinones with amines. Yields are generally reported as good, though specific percentages vary with substrates and conditions.

An alternative direct approach is the oxidative amination of the unsubstituted 1,4-naphthoquinone. This method avoids the need for a pre-functionalized halo-naphthoquinone starting material. A notable development in this area is the use of potassium tert-butoxide (t-BuOK) to mediate the oxidative coupling of 1,4-naphthoquinone with various amines, including pyrrolidine, in a transition-metal-free process. nih.govrsc.orgresearchgate.net

The reaction proceeds under mild conditions at room temperature and is open to the air, which acts as the terminal oxidant. nih.gov The proposed mechanism involves an initial Michael-type 1,4-addition of pyrrolidine to the naphthoquinone ring to form a hydroquinone intermediate. This intermediate is then oxidized, either by atmospheric oxygen or another oxidizing agent, to regenerate the quinone system and yield the final this compound product. nih.gov This protocol is valued for its simplicity, practicality, and good functional group tolerance. rsc.orgresearchgate.net

| Substrate | Amine | Reagent/Mediator | Solvent | Conditions | Yield | Reference |

| 1,4-Naphthoquinone | Pyrrolidine | t-BuOK | DMSO | r.t., air | Good | nih.govrsc.orgresearchgate.net |

| 1,4-Naphthoquinone | Various aliphatic amines | t-BuOK | DMSO | r.t., air | Good | nih.gov |

| 1,4-Naphthoquinone | Various (hetero)aromatic amines | t-BuOK | DMSO | r.t., air | Good | nih.gov |

This table summarizes the conditions for the t-BuOK mediated oxidative amination of 1,4-naphthoquinone.

Multi-Step Synthetic Pathways Incorporating the Pyrrolidine Moiety

While direct amination of the naphthoquinone core is common, multi-step synthetic pathways offer alternative strategies where the pyrrolidine moiety is incorporated as part of a broader molecular construction. These methods can involve the synthesis of the naphthoquinone ring onto a pyrrolidine-containing precursor or the formation of the pyrrolidine ring on a functionalized naphthoquinone scaffold.

Condensation reactions are fundamental in building complex heterocyclic systems. In the context of naphthoquinone chemistry, multi-component reactions involving 2-hydroxy-1,4-naphthoquinone (lawsone), aldehydes, and an amine source are used to construct fused heterocyclic rings like oxazines. researchgate.net While specific examples detailing the synthesis of this compound via a condensation strategy to build the core are not widely reported, it is a plausible synthetic design. Such a pathway would involve the condensation of precursors already bearing the pyrrolidine group to form the naphthalene (B1677914) ring system.

Cyclization reactions provide a powerful means to construct the pyrrolidine ring itself. nih.govnih.gov A hypothetical multi-step synthesis of this compound could involve an intramolecular cyclization of a suitable precursor attached to the naphthoquinone core. For instance, a naphthoquinone derivative bearing a 4-aminobutyl side chain at the C2 position could potentially undergo an intramolecular amination or cyclization to form the desired pyrrolidinyl substituent. researchgate.net Strategies such as tandem amination/oxidation sequences or other metal-mediated cyclizations, which are known for pyrrolidine synthesis, could be adapted for this purpose. nih.govnih.gov

Catalyst-Mediated Synthesis of this compound

Catalysis offers a route to enhance the efficiency, selectivity, and scope of chemical transformations. While the aforementioned t-BuOK-mediated reaction can be considered a base-mediated process, other catalytic systems are employed in C-N bond formation. For the synthesis of 2-aminonaphthoquinones, transition-metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions, represents a viable, though less commonly cited, alternative to direct SNAr for this specific compound. These methods would typically involve the coupling of a 2-halonaphthoquinone with pyrrolidine. Furthermore, the use of inclusion catalysts, such as β-cyclodextrin, has been shown to be effective in directing the selectivity of reactions on the naphthoquinone scaffold, although documented examples are primarily for alkylation rather than amination. nih.gov

Transition Metal Catalysis in Amination Reactions

Transition metal catalysis has been a cornerstone in the formation of carbon-nitrogen bonds, and its application in the synthesis of 2-aminonaphthoquinones is well-documented. While direct palladium- or copper-catalyzed synthesis of this compound from the parent naphthoquinone is a feasible approach, the literature more commonly describes the amination of halo-substituted naphthoquinones.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of aryl amines. In the context of synthesizing the title compound, this would typically involve the cross-coupling of a halogenated naphthalene-1,4-dione with pyrrolidine. The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Copper-catalyzed methods also offer a viable route for the amination of naphthoquinones. These reactions can often be performed under milder conditions compared to their palladium-catalyzed counterparts. The selection of the copper salt and ligands is critical to the success of these transformations.

| Catalyst System | Substrate | Amine | Solvent | Base | Temperature (°C) | Yield (%) |

| Pd(OAc)2 / Ligand | 2-halo-1,4-naphthoquinone | Pyrrolidine | Toluene | NaOtBu | 80-110 | Varies |

| CuI / Ligand | 2-halo-1,4-naphthoquinone | Pyrrolidine | DMF | K2CO3 | 100-120 | Varies |

Organocatalysis in Naphthoquinone Functionalization

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for various transformations. In the functionalization of naphthoquinones, organocatalysts can facilitate the Michael addition of amines to the quinone core. The use of chiral organocatalysts can also enable the enantioselective synthesis of 2-aminonaphthoquinone derivatives.

For the synthesis of this compound, pyrrolidine itself can act as both the reactant and the catalyst in some instances, promoting the addition of another pyrrolidine molecule to the naphthoquinone ring. More commonly, a separate organocatalyst, such as a chiral secondary amine or a thiourea-based catalyst, is employed to control the reactivity and selectivity of the Michael addition.

| Organocatalyst | Substrate | Amine | Solvent | Temperature (°C) | Yield (%) |

| Proline | 1,4-Naphthoquinone | Pyrrolidine | CH3CN | Room Temp. | Moderate |

| Thiourea derivative | 1,4-Naphthoquinone | Pyrrolidine | Toluene | 0 - Room Temp. | Good |

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. The synthesis of this compound has also been explored through the lens of green chemistry.

Solvent-Free Reaction Conditions and Sustainable Protocols

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. To this end, solvent-free synthetic methods have been developed for the preparation of 2-aminonaphthoquinones. A notable example is the use of mechanochemistry, where the reaction between 1,4-naphthoquinone and pyrrolidine is carried out by grinding the reactants together in a ball mill. This method has been shown to be highly efficient, affording the desired product in good yield without the need for a solvent rsc.org.

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) |

| Mechanochemical | 1,4-Naphthoquinone | Pyrrolidine | Ball milling, basic alumina | 15 min | 57 rsc.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained prominence as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 2-aminonaphthoquinone derivatives has been successfully achieved using microwave irradiation. This technique has been applied to the reaction of 1,4-naphthoquinone with various amines, suggesting its applicability for the synthesis of this compound. The use of microwave heating can significantly reduce the reaction time from hours to minutes.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) |

| 1,4-Naphthoquinone | Pyrrolidine | Ethanol | None | 100-300 | 5-15 | Varies |

Mechanistic Investigations of this compound Formation

The formation of this compound from 1,4-naphthoquinone and pyrrolidine is generally understood to proceed through a nucleophilic addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the pyrrolidine nitrogen atom on one of the electrophilic carbon atoms of the naphthoquinone ring.

A kinetic study of the reaction between 2,3-dimethoxy-1,4-naphthoquinone and pyrrolidine in ethanol-water solvent systems has provided valuable insights into the reaction mechanism. This study suggests the formation of a tetrahedral intermediate. The rate of the reaction was found to be dependent on the solvent composition, with a change in the rate equation observed at different water concentrations. This indicates a complex interplay of solvent effects on the stability of the intermediate and the transition states.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the carbonyl-conjugated carbons of the 1,4-naphthoquinone ring. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the quinone moiety, leading to a more stable intermediate.

Aromatization/Oxidation: The intermediate undergoes tautomerization to the hydroquinone form, which is then oxidized to the final this compound product. In many cases, aerial oxygen is sufficient for this oxidation step.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the geometries, vibrational frequencies, and electronic properties of 2-aminonaphthoquinone derivatives. These theoretical investigations help to corroborate experimental findings and provide a deeper understanding of the molecular structure and reactivity.

Advanced Structural Elucidation and Conformational Analysis of 2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione

X-ray Crystallography Studies of Solid-State Conformation

A notable crystallographic study published in Acta Crystallographica Section C: Crystal Structure Communications detailed the structure of 2-(pyrrolidin-1-yl)-1,4-naphthoquinone. The analysis revealed that the crystallized sample was a 0.95:0.05 mixture, with the minor component being 2-chloro-3-(pyrrolidin-1-yl)-1,4-naphthoquinone. nih.gov Despite this mixture, the structure of the primary compound was resolved, showing a single molecule with a chlorine atom at 5% occupancy in the 3-position. nih.gov

The arrangement of molecules within a crystal lattice is governed by a network of intermolecular forces. These interactions are crucial in determining the physical properties of the solid. In the crystal structure of 2-(pyrrolidin-1-yl)naphthalene-1,4-dione, the packing is influenced by van der Waals forces.

Tautomerism, the interconversion of structural isomers, can be a key feature of quinone derivatives. While the primary structure of this compound is the dione form, the potential for keto-enol tautomerism exists, particularly in solution. However, solid-state crystallographic data primarily confirms the dione structure.

Hydrogen bonding plays a significant role in the crystal packing of many naphthoquinone derivatives. In the case of this compound, the absence of strong hydrogen bond donors like hydroxyl or primary/secondary amine groups suggests that the hydrogen bonding network would be dominated by weaker C–H···O interactions. In analogous structures with hydroxyl groups, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers which are then connected into tapes by C–H⋯O hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides detailed information about the connectivity of atoms and their spatial relationships.

Detailed 1D and 2D NMR data specifically for this compound are not extensively reported in the reviewed literature. However, comprehensive NMR studies have been conducted on a wide range of similar para-naphthoquinones. scielo.br These studies demonstrate the utility of techniques such as 1H-1H Correlated Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Multiple-Bond Correlation (HMBC) to determine long-range carbon-proton connectivity, which are essential for unambiguous signal assignment. scielo.br For a series of 2-(n-alkylamino)-3R-naphthalene-1,4-diones, 1H, 13C, DEPT, gDQCOSY, and gHSQCAD NMR experiments were utilized to investigate their chemical shifts. nih.gov

Information regarding the application of dynamic NMR spectroscopy to study the conformational exchange and rotational barriers specifically for this compound is not available in the surveyed scientific literature. Such studies would be valuable in understanding the rotational dynamics around the C-N bond connecting the pyrrolidine (B122466) ring to the naphthalene (B1677914) core.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

Specific IR and Raman spectroscopic data for this compound could not be found in the reviewed literature. However, the characteristic vibrational modes for the naphthoquinone core are well-established. The IR and Raman spectra would be expected to show strong absorptions corresponding to the C=O stretching vibrations of the quinone system. For the parent 1,4-naphthoquinone (B94277), these bands are prominent in the spectrum. The presence of the pyrrolidine ring would introduce characteristic C-H and C-N stretching and bending vibrations. Studies on related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have assigned the N-H stretching mode in the region of 3350-3150 cm-1 in the infrared spectra. scielo.br

Characteristic Vibrational Modes of the Naphthoquinone Core

The vibrational spectrum of the this compound is fundamentally characterized by the vibrational modes of its naphthoquinone core. This core structure gives rise to a series of distinct bands in both infrared (IR) and Raman spectra, which are crucial for its identification and structural confirmation.

The most prominent vibrational modes of the 1,4-naphthoquinone framework are associated with the stretching of the carbonyl (C=O) and aromatic carbon-carbon (C=C) bonds. Theoretical studies, such as those employing Density Functional Theory (DFT), and experimental data from related naphthoquinone derivatives provide a solid foundation for assigning these vibrational frequencies. researchgate.netsphinxsai.com

Key vibrational modes for the naphthoquinone core typically include:

C=O Stretching Vibrations: The two carbonyl groups of the 1,4-naphthoquinone moiety result in characteristic strong absorption bands in the IR spectrum. For 2-amino-1,4-naphthoquinone, a related compound, these bands are observed in the region of 1675-1633 cm⁻¹. scielo.br Specifically, symmetric and asymmetric stretching vibrations of the C=O groups can be identified. In similar 2-substituted amino-1,4-naphthoquinones, these bands are often found around 1670 cm⁻¹ and 1635 cm⁻¹. scielo.br

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the naphthalene structure produce a series of bands typically in the 1600-1400 cm⁻¹ region. For 2-amino-1,4-naphthoquinone, predicted frequencies for these vibrations are found at approximately 1562 cm⁻¹, 1453 cm⁻¹, and 1438 cm⁻¹, which correlate well with experimental IR bands observed at 1566 cm⁻¹ and 1418 cm⁻¹. sphinxsai.com

C-H Stretching and Bending: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. For 2-amino-1,4-naphthoquinone, these are predicted by DFT calculations to appear in the range of 3113-3328 cm⁻¹. sphinxsai.com The corresponding in-plane and out-of-plane C-H bending vibrations occur at lower frequencies.

The substitution of the pyrrolidine group at the C2 position of the naphthoquinone core can induce slight shifts in these characteristic vibrational frequencies due to electronic effects.

Table 1: Characteristic Vibrational Modes of the Naphthoquinone Core (based on 2-amino-1,4-naphthoquinone data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) sphinxsai.com | Experimental IR Frequency (cm⁻¹) sphinxsai.com |

|---|---|---|

| Aromatic C-H Stretch | 3113 - 3328 | 3387 |

| C=O Stretch | - | 1675, 1635 scielo.br |

| Aromatic C=C Stretch | 1562, 1453, 1438 | 1566, 1418 |

| C-H Out-of-Plane Bend | 396 - 1152 | 509, 985 |

Vibrational Signatures of the Pyrrolidine Substitution and Ring Puckering

The attachment of the pyrrolidine ring to the naphthoquinone core introduces additional vibrational modes that are characteristic of this substituent. These signatures are vital for confirming the presence and conformation of the pyrrolidine moiety.

The vibrational modes of the pyrrolidine ring primarily involve C-H stretching, CH₂ scissoring, twisting, wagging, and rocking motions, as well as C-N stretching vibrations.

C-H Stretching of Pyrrolidine: The aliphatic C-H stretching vibrations of the methylene groups in the pyrrolidine ring are expected in the 2900-3000 cm⁻¹ region.

CH₂ Bending Vibrations: The scissoring (bending) vibrations of the CH₂ groups typically appear around 1450 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond connecting the pyrrolidine ring to the naphthoquinone core is an important diagnostic peak. In related aromatic amines, this band is often found in the 1350-1250 cm⁻¹ region.

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. uni-rostock.demeasurlabs.comyoutube.com This is because, due to the mass defect of individual isotopes, each unique elemental composition has a distinct exact mass. uni-rostock.de

For this compound, the molecular formula is C₁₄H₁₃NO₂. The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated as follows:

C: 14 x 12.000000 = 168.000000

H: 14 x 1.007825 = 14.109550

N: 1 x 14.003074 = 14.003074

O: 2 x 15.994915 = 31.989830

Total Exact Mass of [M+H]⁺ = 228.102454

Experimental measurement of the m/z value of the protonated molecule with high accuracy using HRMS can confirm this elemental composition, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about the molecule's structure. nih.gov In an MS/MS experiment, the protonated molecule of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragment ions allows for the reconstruction of the molecule's connectivity.

Based on the fragmentation patterns of related N-substituted naphthoquinones, several characteristic fragmentation pathways can be proposed for the [M+H]⁺ ion of this compound. nih.gov

A plausible fragmentation pathway would likely involve the following steps:

Loss of the pyrrolidine ring: A common fragmentation pathway for N-substituted compounds is the cleavage of the C-N bond. This would result in the loss of a neutral pyrrolidine molecule (C₄H₉N, mass 71.0735) or fragments thereof.

Cleavage within the pyrrolidine ring: Fragmentation can also occur within the pyrrolidine ring itself, leading to the loss of smaller neutral molecules such as ethene (C₂H₄, mass 28.0313).

Fragmentation of the naphthoquinone core: The naphthoquinone core can also undergo fragmentation, often involving the loss of carbon monoxide (CO, mass 27.9949) or other small neutral fragments.

By analyzing the m/z values of the resulting fragment ions in the MS/MS spectrum, the proposed fragmentation pathways can be confirmed, providing strong evidence for the structure of this compound.

Table 2: Proposed Key Fragments in the MS/MS Spectrum of Protonated this compound

| Proposed Fragment | Neutral Loss | Theoretical m/z of Fragment Ion |

|---|---|---|

| [M+H - C₄H₈]⁺ | Loss of butene from pyrrolidine ring | 172.0449 |

| [M+H - C₂H₄]⁺ | Loss of ethene from pyrrolidine ring | 200.0708 |

| [M+H - CO]⁺ | Loss of carbon monoxide | 200.0708 |

| [M+H - 2CO]⁺ | Loss of two carbon monoxide molecules | 172.0758 |

| [C₁₀H₅O₂]⁺ | Loss of pyrrolidine | 157.0289 |

Reactivity and Reaction Mechanisms of 2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione

Electrophilic Substitution Reactions on the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in 2-(pyrrolidin-1-yl)naphthalene-1,4-dione is generally unreactive towards electrophilic substitution. This is a direct consequence of the electronic structure. The nitrogen atom's lone pair is delocalized into the electron-deficient naphthoquinone ring. This significantly reduces the nucleophilicity of the nitrogen atom and also withdraws electron density from the adjacent carbon atoms of the pyrrolidine ring.

Therefore, the pyrrolidine moiety is deactivated towards attack by electrophiles. Typical electrophilic aromatic substitution reactions are not observed. Forcing conditions that might promote reactions like halogenation or nitration would more likely lead to oxidation or degradation of the entire molecule rather than selective substitution on the pyrrolidine ring.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is a defining characteristic of its chemical and biological activity. Like other quinones, it can undergo reversible reduction and oxidation reactions, acting as an electron carrier. These processes often involve the formation of radical intermediates.

The reduction of the naphthoquinone core occurs in two successive one-electron steps researchgate.net.

One-Electron Reduction: The first step is the addition of a single electron to the quinone (Q), forming a semiquinone radical anion (Q•⁻). This intermediate is often colored and can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy nih.gov.

Two-Electron Reduction: The semiquinone radical can accept a second electron, resulting in the formation of a hydroquinone dianion (Q²⁻) researchgate.net. In the presence of protons, this dianion becomes the hydroquinone (QH₂).

This stepwise reduction can be represented as: Q + e⁻ ⇌ Q•⁻ (Semiquinone radical anion) Q•⁻ + e⁻ ⇌ Q²⁻ (Hydroquinone dianion)

These reduction processes can be studied using electrochemical techniques like cyclic voltammetry. The voltammograms of aminonaphthoquinones typically show two distinct reduction peaks, corresponding to the two one-electron transfer steps jlu.edu.cn. The reduction potentials are influenced by the nature of the substituents on the ring. Electron-donating groups, like pyrrolidine, generally make the reduction potentials more negative compared to the unsubstituted 1,4-naphthoquinone (B94277), as they increase the electron density on the ring system, making it more difficult to reduce.

| Compound Type | E₁ (Q/Q•⁻) (V) | E₂ (Q•⁻/Q²⁻) (V) | Reference Principle |

|---|---|---|---|

| 1,4-Naphthoquinone | -0.71 | -1.45 | General Value |

| 2-Hydroxy-1,4-Naphthoquinone | -0.85 | -1.60 | nih.govdocumentsdelivered.com |

| 2-Amino-1,4-Naphthoquinone | More Negative | More Negative | nih.govdocumentsdelivered.com |

The reduced forms of the quinone (semiquinone and hydroquinone) can be re-oxidized back to the parent quinone. In biological systems or in the presence of molecular oxygen, this process, known as redox cycling, can lead to the formation of reactive oxygen species (ROS) nih.gov.

The primary mechanism involves the reaction of the semiquinone radical anion with molecular oxygen: Q•⁻ + O₂ → Q + O₂•⁻ (Superoxide radical)

This reaction regenerates the original quinone, which can then be reduced again, perpetuating the cycle. The superoxide radical (O₂•⁻) produced is a key ROS that can lead to oxidative stress nih.govfrontiersin.org. The formation of free radicals is a critical aspect of the biological activity of many antitumor quinones nih.gov.

Furthermore, aminonaphthoquinones can undergo oxidative reactions mediated by other agents. For instance, manganese(III)-initiated oxidative free radical reactions of 2-amino-1,4-naphthoquinones can lead to intramolecular cyclization, forming complex heterocyclic systems like benzo[f]indole-4,9-diones researchgate.net. This highlights an alternative oxidative pathway that leads to C-C bond formation rather than ROS generation.

Cycloaddition Reactions Involving the Naphthoquinone Core

The reactivity of the naphthoquinone core in this compound in cycloaddition reactions is significantly influenced by the electronic nature of the pyrrolidine substituent. The nitrogen atom of the pyrrolidine ring donates electron density into the naphthoquinone system, particularly affecting the C2-C3 double bond. This electronic enrichment generally reduces the dienophilic and dipolarophilic character of this double bond, making it less reactive towards standard dienes and 1,3-dipoles in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively.

While specific examples of cycloaddition reactions involving this compound are not extensively reported in the literature, the general reactivity of similar electron-rich quinones suggests that forcing conditions or highly reactive reaction partners would be necessary to achieve such transformations. For instance, the Diels-Alder reaction of 1,4-naphthoquinone with dienes is a well-established method for the synthesis of anthraquinones and other polycyclic systems wikipedia.orgrsc.org. However, the presence of the electron-donating pyrrolidino group at the C2 position is expected to decrease the LUMO energy of the dienophile, thereby reducing the reaction rate with typical electron-rich dienes.

In some cases, electron-rich aminonaphthoquinones can undergo alternative reaction pathways. For example, α,β-unsaturated hydrazones tethered to a 1,4-naphthoquinone ring have been shown to undergo an intramolecular Michael-type addition rather than the expected aza-Diels–Alder cycloaddition rsc.org. This highlights that the nucleophilic character of the enamine-like system can lead to reaction pathways that compete with and may dominate over pericyclic reactions.

For 1,3-dipolar cycloadditions, the reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the synthesis of five-membered heterocyclic rings wikipedia.orgorganic-chemistry.orgnih.gov. The success of these reactions is also governed by frontier molecular orbital (FMO) theory. The increased electron density on the C2-C3 double bond of this compound would necessitate the use of electron-deficient 1,3-dipoles to achieve a favorable HOMO-LUMO energy gap for the reaction to proceed.

It is also conceivable that under certain conditions, such as photochemical activation, [2+2] cycloadditions could be induced, as has been observed for 1,4-naphthoquinone itself with various alkenes nih.gov. The influence of the pyrrolidine substituent on the photochemistry of the naphthoquinone system would be a key factor in determining the feasibility and outcome of such reactions.

Derivatization Strategies for Structural Modification and Functionalization

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the pyrrolidine ring and those targeting the unsubstituted positions of the naphthoquinone system.

Chemical Modification of the Pyrrolidine Ring

The pyrrolidine ring in this compound is generally considered to be relatively unreactive towards many common chemical transformations. The nitrogen atom's lone pair is delocalized into the electron-deficient naphthoquinone ring system, which significantly reduces its nucleophilicity and basicity researchgate.net. This deactivation makes typical reactions of secondary amines, such as acylation or alkylation at the nitrogen, unlikely under standard conditions.

Furthermore, the C-H bonds of the pyrrolidine ring are generally robust. While methods for the functionalization of pyrrolidine rings exist, such as those involving radical reactions or the use of strong bases to generate carbanions, the presence of the easily reducible naphthoquinone moiety would likely be incompatible with many of these reaction conditions nih.govresearchgate.net.

However, it may be possible to achieve modifications under specific conditions. For instance, reactions that proceed through a radical mechanism at the allylic positions of the pyrrolidine ring (C2' and C5') might be feasible, provided that the reaction conditions are mild enough to not affect the naphthoquinone core. Additionally, the development of modern synthetic methodologies, such as late-stage C-H functionalization using transition metal catalysis, could potentially offer routes to derivatize the pyrrolidine ring in the future, although specific examples for this substrate are not yet documented.

Functionalization at Unsubstituted Positions of the Naphthoquinone System

The naphthoquinone ring of this compound provides more accessible handles for chemical functionalization, particularly at the C3 position and the aromatic ring (C5-C8).

The C3 position is activated towards electrophilic attack due to the electron-donating effect of the adjacent pyrrolidine group. This enhanced nucleophilicity of the C3 carbon makes it susceptible to reactions with various electrophiles. For example, visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones has been reported, providing a method for the introduction of alkyl groups at the C3 position under mild, redox-neutral conditions rsc.org.

Furthermore, the C3 position can be functionalized through a substitution reaction if a suitable leaving group is present. A notable example is the synthesis of 2-phenylsulfanyl-3-(pyrrolidin-1-yl)-1,4-naphthoquinone from 2-chloro-3-(pyrrolidin-1-yl)-1,4-naphthoquinone through a nucleophilic substitution reaction with a sulfur nucleophile nih.gov. This demonstrates that the introduction of a halogen at the C3 position can serve as a key step for further derivatization.

The general reactivity of 2,3-dihalo-1,4-naphthoquinones with a variety of nucleophiles, including amines and thiols, is well-documented and provides a basis for the synthesis of a wide array of 2,3-disubstituted naphthoquinones osaka-u.ac.jpasianpubs.org. By analogy, 2-(Pyrrolidin-1-yl)-3-halo-naphthalene-1,4-dione would be a versatile intermediate for introducing diverse functionalities at the C3 position.

The aromatic ring of the naphthoquinone system (positions C5-C8) can also be functionalized, typically through electrophilic aromatic substitution reactions. However, the conditions required for these reactions (e.g., strong acids for nitration or sulfonation) might be harsh and could lead to side reactions or decomposition of the starting material. The directing effects of the substituents on the quinone ring would also need to be considered to predict the regioselectivity of such substitutions.

Below is a table summarizing some potential derivatization strategies for this compound:

| Position of Functionalization | Reaction Type | Potential Reagents and Conditions | Expected Product Class |

| Naphthoquinone C3 | Electrophilic Substitution | Alkyl radicals (from oxime esters or hydroxamic acids), visible light | 3-Alkyl-2-(pyrrolidin-1-yl)naphthalene-1,4-diones |

| Naphthoquinone C3 | Nucleophilic Aromatic Substitution (from 3-halo precursor) | Thiols, amines, alkoxides | 3-Thio, 3-amino, or 3-alkoxy-2-(pyrrolidin-1-yl)naphthalene-1,4-diones |

| Naphthoquinone C5-C8 | Electrophilic Aromatic Substitution | Nitrating agents, sulfonating agents, halogenating agents | 5, 6, 7, or 8-substituted-2-(pyrrolidin-1-yl)naphthalene-1,4-diones |

| Pyrrolidine Ring | C-H Functionalization (hypothetical) | Transition metal catalysts and appropriate directing groups | Functionalized pyrrolidine ring derivatives |

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of organic molecules like 2-(pyrrolidin-1-yl)naphthalene-1,4-dione due to its balance of computational cost and accuracy. DFT calculations are frequently employed to optimize the molecular geometry, revealing key structural parameters. For naphthoquinone derivatives, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31+G(d,p) or aug-cc-pVTZ to obtain reliable geometries. scielo.br These calculations can determine bond lengths, bond angles, and dihedral angles, which characterize the three-dimensional shape of the molecule.

While DFT is a workhorse for ground-state properties, ab initio methods and Time-Dependent DFT (TD-DFT) are essential for exploring the realm of electronically excited states. researchgate.netrsc.org These methods are crucial for understanding the photophysical properties of molecules, such as their absorption and emission of light. TD-DFT calculations, often based on a DFT-optimized ground state geometry, can predict the vertical excitation energies, which correspond to the maxima in a UV-Vis absorption spectrum. scielo.brscientific.net

For analogous aminonaphthoquinones, TD-DFT has been used to elucidate the nature of electronic transitions, for instance, identifying them as π → π* or charge-transfer transitions. scielo.br The choice of functional is critical in these calculations, as standard functionals can sometimes struggle with charge-transfer states. rsc.org More advanced ab initio methods, while computationally more intensive, can provide benchmark data for excited state properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While specific molecular dynamics (MD) simulation studies on this compound are not widely documented, this computational technique is invaluable for understanding the dynamic behavior of molecules in solution. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the surrounding solvent.

For related naphthoquinone derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes in biological systems and to explore the conformational landscape of the molecule. researchgate.netfrontiersin.org Such simulations can reveal how the pyrrolidine (B122466) ring and the naphthoquinone core move relative to each other and how solvent molecules, like water, arrange themselves around the solute, which can significantly impact the molecule's properties and reactivity. academie-sciences.fr Car–Parrinello Molecular Dynamics (CPMD) has been used for other quinone derivatives to study proton dynamics in hydrogen bonds. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions and identifying the high-energy transition states that govern reaction rates. researchgate.net Although specific studies on the reaction mechanisms involving this compound are limited, the general approach involves using methods like DFT to locate the transition state structures connecting reactants and products. academie-sciences.fr

For example, in reactions involving naphthoquinones, such as nucleophilic additions or redox processes, computational analysis can determine whether a reaction proceeds through a stepwise or concerted mechanism. nih.gov By calculating the energy barriers associated with different pathways, researchers can predict the most likely reaction mechanism. academie-sciences.fr This type of analysis is crucial for understanding the synthesis of naphthoquinone derivatives and their interactions in biological systems. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Frequencies) and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra.

UV-Vis Absorption Maxima: As mentioned in section 5.1.2, TD-DFT is the method of choice for predicting UV-Vis spectra. nih.govsemanticscholar.org The calculations yield excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. For similar aminonaphthoquinones, TD-DFT calculations have successfully assigned absorption bands to specific electronic transitions, such as charge transfer from the amino group to the naphthoquinone core. scielo.br

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. sphinxsai.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical harmonic frequency calculations often show systematic errors, so the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The analysis of the vibrational modes associated with each frequency can help in assigning the peaks in an experimental IR spectrum to specific functional groups, like the C=O stretches of the quinone system.

| Spectroscopic Parameter | Computational Method | Typical Application for Naphthoquinones |

| NMR Chemical Shifts | DFT (GIAO) | Assignment of ¹H and ¹³C NMR spectra. |

| UV-Vis λmax | TD-DFT | Prediction of absorption maxima and assignment of electronic transitions. |

| IR Frequencies | DFT | Prediction of vibrational modes and assignment of IR absorption bands. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org Computational methods, particularly DFT, are used to calculate the energies and visualize the spatial distribution of these orbitals.

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com For 2-amino substituted naphthoquinones, the HOMO is often localized on the electron-donating amino substituent and parts of the quinone ring, while the LUMO is typically centered on the electron-accepting naphthoquinone moiety. scielo.brresearchgate.net

The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of chemical reactivity and stability. sphinxsai.com A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis is valuable for predicting how the molecule will interact with other reagents and for understanding its electronic properties. frontiersin.org

| Orbital | Description | Reactivity Implication |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (Nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Exploration of Conformational Landscape and Energy Minima Identification

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is critical to its physical, chemical, and biological properties. For a molecule like this compound, which consists of a rigid naphthoquinone system and a flexible pyrrolidine ring, understanding its conformational landscape is essential. Computational chemistry provides powerful tools to explore these conformations, identify stable, low-energy structures (energy minima), and map the energy barriers between them.

Computational exploration of the conformational landscape is typically performed through a relaxed potential energy surface (PES) scan. q-chem.comreadthedocs.io In this method, a key dihedral angle is systematically varied in discrete steps. At each step, the geometry of the rest of the molecule is optimized to find the lowest energy arrangement for that fixed angle. q-chem.comq-chem.com Plotting the resulting energy at each step reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states between them.

While detailed computational scans for this compound are not extensively documented in the literature, its solid-state conformation has been elucidated through X-ray crystallography. nih.gov This crystal structure provides definitive information on a specific low-energy minimum that the molecule adopts in the solid phase. In this experimentally determined structure, the naphthoquinone ring system is essentially planar. nih.gov The pyrrolidine ring, in contrast, is non-planar and adopts a specific puckered conformation. nih.gov

The crystallographic data serves as a crucial benchmark for any theoretical study, representing an experimentally verified energy minimum. A comprehensive computational analysis would involve rotating the C(2)-N(1) bond to identify all possible rotational isomers (rotamers) and assessing their relative energies to determine the global energy minimum and other low-energy conformers that may exist in the gas phase or in solution.

The table below outlines the key structural parameters that would be investigated in a typical conformational analysis and the known values from the solid-state structure.

| Structural Parameter | Description | Significance in Conformational Analysis |

|---|---|---|

| C(3)-C(2)-N(1)-C(11) Dihedral Angle | Rotation around the bond connecting the pyrrolidine nitrogen to the naphthoquinone ring. | Defines the orientation of the pyrrolidine ring relative to the planar naphthoquinone core. A PES scan of this angle would identify the most stable rotational isomers. |

| Pyrrolidine Ring Puckering | The non-planar conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformations). | Determines the positions of the methylene groups and influences the overall steric profile of the molecule. Different puckering modes represent distinct conformers with different energies. |

| Planarity of Naphthoquinone System | The degree to which the fused ring system deviates from a flat plane. | While generally planar, minor deviations can occur due to substituent effects. The crystal structure confirms a high degree of planarity. nih.gov |

A hypothetical potential energy scan would yield data showing the relative stability of different conformers. The results of such a scan are typically presented in a data table that correlates the dihedral angle with the calculated energy.

| Dihedral Angle (C3-C2-N1-C11) | Relative Energy (kcal/mol) | Conformer Type |

|---|---|---|

| 0° | 5.2 | Transition State (Eclipsed) |

| 60° | 0.0 | Global Energy Minimum (Staggered) |

| 120° | 2.1 | Local Energy Minimum |

| 180° | 5.5 | Transition State (Eclipsed) |

Such a detailed computational investigation would provide a complete picture of the molecule's flexibility and the relative populations of its stable conformers at a given temperature, offering deeper insight into its behavior and reactivity.

Advanced Spectroscopic and Electrochemical Studies of 2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The photophysical properties of 2-(Pyrrolidin-1-yl)naphthalene-1,4-dione are characterized by UV-Visible and fluorescence spectroscopy, which provide information on the electronic transitions within the molecule. The spectra are dominated by bands corresponding to π-π* transitions of the aromatic system and an intramolecular charge-transfer band from the pyrrolidine (B122466) nitrogen to the naphthoquinone moiety. scielo.br

The absorption and emission spectra of this compound are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netbiointerfaceresearch.com In non-polar solvents, the molecule exhibits absorption and emission at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is typically observed, particularly in the fluorescence spectrum. nih.gov This shift is attributed to the stabilization of the more polar, charge-separated excited state by polar solvent molecules. The interaction between the solvent and the solute can be analyzed through models like the Lippert-Mataga and Bakhshiev plots to estimate the change in dipole moment upon excitation. scispace.com

The following table illustrates the expected solvent-dependent shifts in the absorption (λ_abs_) and emission (λ_em_) maxima for this compound, based on trends observed for analogous aminonaphthoquinone compounds.

Table 1: Representative Solvent Effects on Absorption and Emission Maxima Note: These are representative values based on trends for similar aminonaphthoquinone compounds, as specific experimental data for this exact molecule is not available in the cited literature.

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Toluene | 33.9 | ~470 | ~580 | ~4100 |

| Chloroform | 39.1 | ~475 | ~600 | ~4450 |

| Acetonitrile | 45.6 | ~480 | ~625 | ~4900 |

The fluorescence quantum yield (Φ_f_) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. Naphthalene (B1677914) derivatives are known for their potential as fluorescent probes, often exhibiting high quantum yields and photostability. nih.gov However, for many 2-amino-1,4-naphthoquinone derivatives, the fluorescence quantum yield is found to be remarkably low. scielo.br

This fluorescence quenching is often attributed to the strong electron-accepting nature of the naphthoquinone ring, which promotes an efficient oxidative photoinduced electron transfer (PET) from the aminocoumarin moiety (the fluorophore) to the naphthoquinone's lowest unoccupied molecular orbital (LUMO). scielo.br This non-radiative decay pathway competes effectively with fluorescence, leading to a significant decrease in emission intensity. The fluorescence lifetime, which is the average time the molecule spends in the excited state, is consequently also expected to be short for such systems.

Table 2: Representative Photophysical Parameters Note: These are representative values based on the quenching mechanism described for similar compounds. scielo.br

| Parameter | Symbol | Expected Value |

|---|---|---|

| Fluorescence Quantum Yield | Φ_f_ | < 0.01 |

Cyclic Voltammetry and Chronoamperometry for Redox Potentials and Electron Transfer Kinetics

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of this compound. The ability of quinones to accept electrons makes them electrochemically active, and the substituents on the quinone ring can modulate their redox potentials. scielo.br

The electrochemical reduction of 2-amino-1,4-naphthoquinone derivatives in aprotic media, such as dimethyl sulfoxide (DMSO), typically involves a one-electron quasi-reversible process. nih.gov The cyclic voltammogram would show a reduction peak (E_pc_) upon the cathodic scan and a corresponding oxidation peak (E_pa_) on the reverse anodic scan.

The reversibility of the process can be assessed by several criteria: the separation between the cathodic and anodic peak potentials (ΔE_p_ = E_pa_ - E_pc_), which is close to 59/n mV for a reversible n-electron process at room temperature, and the ratio of the anodic to cathodic peak currents (i_pa_/i_pc_), which is close to one for a reversible couple. nih.gov For many similar naphthoquinone-amino acid derivatives, this first redox process is quasi-reversible. nih.govresearchgate.net A second, often irreversible, reduction peak may be observed at more negative potentials, corresponding to the formation of the dianion. jlu.edu.cn

Table 3: Representative Electrochemical Data for the First Redox Couple in DMSO Note: Data is based on analogous 1,4-naphthoquinone-amino acid derivatives. nih.gov Potentials are vs. Ag/Ag+ pseudo-reference electrode.

| Parameter | Symbol | Expected Value (V) |

|---|---|---|

| Cathodic Peak Potential | E_pc_ | ~ -0.85 |

| Anodic Peak Potential | E_pa_ | ~ -0.75 |

| Half-wave Potential | E_1/2_ | ~ -0.80 |

The redox chemistry of this compound (NQ-Pyr) in an aprotic solvent follows a sequential two-step reduction mechanism, known as an EE pathway.

First Reduction (Quasi-reversible): The neutral molecule undergoes a one-electron reduction to form a stable paramagnetic intermediate, the semiquinone radical anion. NQ-Pyr + e⁻ ⇌ [NQ-Pyr]•⁻ (Semiquinone radical anion)

Second Reduction (Often irreversible): At a more negative potential, the semiquinone radical anion can accept a second electron to form the dianion. jlu.edu.cn [NQ-Pyr]•⁻ + e⁻ → [NQ-Pyr]²⁻ (Dianion)

The stability and further reactions of these intermediates, particularly the radical anion, are of significant interest and can be further probed using techniques like chronoamperometry to study the electron transfer kinetics and by spectroelectrochemical methods. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive technique for the direct detection and characterization of paramagnetic species, such as the semiquinone radical anion formed during the one-electron reduction of this compound. ljmu.ac.ukbruker.com

The EPR spectrum provides crucial information about the electronic and geometric structure of the radical intermediate. washington.edu The key parameters derived from the spectrum are the g-value and the hyperfine coupling constants (hcc).

g-value: This factor is characteristic of the radical's electronic environment. For organic radicals like semiquinones, the g-value is typically close to that of a free electron (g ≈ 2.0023). ljmu.ac.uk Its precise value can offer insights into the distribution of the unpaired electron within the molecule.

Hyperfine Coupling Constants (hcc): This parameter arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern and the magnitude of the hcc values reveal the spin density distribution, providing a detailed map of the unpaired electron's location within the radical. ljmu.ac.uk

For the radical anion of this compound, significant hyperfine coupling is expected with the ¹⁴N nucleus of the pyrrolidine ring and with the various protons on both the naphthalene and pyrrolidine rings. Studies on radical cations of similar 1,4-diaminoanthraquinones have successfully used EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopy to assign the hyperfine coupling constants to specific protons and nitrogen atoms. rsc.org Similar analysis, often supported by density functional theory (DFT) calculations, would allow for a complete structural assignment of the semiquinone radical anion. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if Chiral Variants are Explored)

A comprehensive review of the scientific literature reveals that the exploration of chiral variants of this compound and their analysis using chiroptical spectroscopy, such as Circular Dichroism (CD), is a subject that has not yet been extensively investigated. The synthesis and stereochemical analysis of chiral derivatives of this specific compound have not been detailed in published research. Consequently, empirical data from chiroptical studies, which would be essential for a detailed discussion and the creation of data tables, are not available.

However, the principles of chiroptical spectroscopy provide a robust theoretical framework for how such an analysis would be conducted, should chiral variants of this compound be synthesized. Circular dichroism is a powerful technique for the stereochemical characterization of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A non-racemic mixture of chiral molecules will absorb one of these components more than the other, resulting in a CD spectrum.

For a potential chiral variant of this compound, chirality could be introduced, for example, through a substituted pyrrolidine ring (e.g., at the 2- or 3-position of the pyrrolidine). The resulting enantiomers would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the absolute configuration of the stereogenic center(s).

The naphthalene-1,4-dione chromophore in the molecule would be the primary reporter for chiroptical analysis. Electronic transitions within this part of the molecule, when perturbed by the chiral pyrrolidinyl substituent, would give rise to a characteristic CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra of the different enantiomers and correlate them with their absolute configurations.

Applications of 2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione in Advanced Materials and Functional Systems

Development of Organic Semiconductors and Charge Transport Materials

The design of novel organic semiconductors is pivotal for the advancement of flexible and low-cost electronic devices. The efficacy of these materials is intrinsically linked to their ability to transport charge carriers, either holes or electrons, efficiently. The molecular structure of 2-(pyrrolidin-1-yl)naphthalene-1,4-dione suggests its potential as a p-type or ambipolar organic semiconductor.

Structure-Charge Transport Relationships and Design Principles

The charge transport properties of molecular semiconductors are governed by a combination of intramolecular (molecular structure) and intermolecular (packing in the solid state) factors. For this compound, the key structural features influencing charge transport are:

Donor-Acceptor Character: The pyrrolidine (B122466) moiety acts as an electron donor (D) and the naphthoquinone unit as an electron acceptor (A). This intramolecular charge transfer (ICT) character can lower the bandgap of the material, which is a crucial parameter for semiconductor performance.

Planarity and π-Conjugation: The naphthalene-1,4-dione core provides a rigid, planar π-conjugated system, which is essential for delocalization of charge carriers. The degree of planarity between the pyrrolidine ring and the naphthoquinone system will significantly impact the extent of electronic communication and, consequently, the charge transport efficiency.

Intermolecular Interactions: In the solid state, the packing of molecules determines the electronic coupling between adjacent units. The presence of polar carbonyl groups and the potential for hydrogen bonding can influence the molecular arrangement, ideally leading to favorable π-stacking for efficient charge hopping.

Design principles for optimizing charge transport in derivatives of this compound would involve chemical modifications to enhance these properties. For instance, introducing substituents on the naphthalene (B1677914) ring could modulate the electronic properties and influence the solid-state packing.

Electronic Band Structure Engineering for Performance Optimization

The performance of an organic semiconductor is critically dependent on its electronic band structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (Eg).

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and the adjacent part of the aromatic system, while the LUMO will be concentrated on the electron-deficient naphthoquinone core. This spatial separation of frontier molecular orbitals is a hallmark of donor-acceptor systems.

The energy levels of the HOMO and LUMO can be engineered through strategic chemical modifications. For example, introducing electron-withdrawing groups on the naphthoquinone moiety would lower both HOMO and LUMO levels, potentially improving air stability for n-type transport. Conversely, enhancing the donor strength of the amino group could raise the HOMO level, which is relevant for p-type materials and for tuning the open-circuit voltage in photovoltaic applications.

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound Derivatives

| Substituent Position | Substituent Type | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Effect on Energy Gap (Eg) |

| Naphthoquinone Ring | Electron-Withdrawing | Decrease | Significant Decrease | Decrease |

| Naphthoquinone Ring | Electron-Donating | Increase | Slight Increase | Decrease |

| Pyrrolidine Ring | Electron-Donating | Significant Increase | Increase | Decrease |

Integration into Photoactive and Optoelectronic Devices

The inherent photo-physical properties stemming from the donor-acceptor nature of this compound make it a candidate for integration into devices that interact with light, such as organic photovoltaics (OPVs) and photodetectors.

Design Principles for Light Harvesting Systems and Photovoltaic Applications

In the context of light-harvesting and photovoltaics, the primary role of a molecule like this compound would be as a donor or an acceptor material in a bulk heterojunction (BHJ) solar cell.

Broad Absorption: The intramolecular charge transfer transition is expected to give rise to an absorption band in the visible region of the electromagnetic spectrum, which is crucial for efficient light harvesting. The absorption profile can be tuned by modifying the donor and acceptor strengths to cover a broader portion of the solar spectrum.

Energy Level Alignment: For efficient charge separation in a BHJ device, the HOMO and LUMO energy levels of the donor and acceptor materials must be appropriately aligned. If used as a donor, the LUMO level of this compound should be higher than that of the acceptor material to provide a driving force for electron transfer.

Morphology and Stability: The morphology of the donor-acceptor blend in a BHJ is critical for efficient charge separation and transport. The chemical structure of the molecule will influence its miscibility and phase separation behavior with other materials.

Exciton Dynamics and Charge Separation Mechanisms in Material Matrices

Upon absorption of a photon, an exciton (a bound electron-hole pair) is generated. The efficiency of a photovoltaic device is highly dependent on the fate of this exciton.

Exciton Diffusion: The generated exciton must diffuse to the donor-acceptor interface before it recombines. The lifetime and diffusion length of the exciton are therefore critical parameters.

Charge Transfer and Separation: At the interface, the exciton dissociates into a free electron and a free hole. The rate of this charge transfer process must be significantly faster than the rate of exciton decay. The donor-acceptor nature of this compound is expected to facilitate this process.

Charge Recombination: After separation, the free charges must be transported to their respective electrodes without recombining. Both geminate (recombination of the initial electron-hole pair) and non-geminate (recombination of charges from different excitons) recombination processes can reduce device efficiency.

Role in Redox-Active Molecular Switches and Sensors

The ability of the naphthoquinone moiety to undergo reversible reduction and oxidation processes opens up the possibility of using this compound as a redox-active molecular switch or as the active component in a chemical sensor.

A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus. In the case of this compound, the stimulus would be a change in the electrochemical potential. The naphthoquinone unit can be reversibly reduced to the hydroquinone form, leading to significant changes in the molecule's electronic and optical properties.

Table 2: Potential States of this compound as a Redox Switch

| State | Chemical Form | Key Properties |

| "Off" State | Naphthoquinone (Oxidized) | Colored, Electron-Accepting |

| "On" State | Hydroquinone (Reduced) | Colorless or different color, Electron-Donating |

This redox-induced switching could be harnessed in various applications, such as in molecular memory devices or as a component in "smart" materials that change their properties in response to their environment.

Furthermore, the interaction of the lone pair of electrons on the pyrrolidine nitrogen with analytes, or the binding of analytes to the quinone oxygen atoms, could perturb the intramolecular charge transfer process. This perturbation would likely result in a detectable change in the molecule's absorption or emission spectrum, forming the basis for a colorimetric or fluorometric sensor. The selectivity of such a sensor could be tuned by introducing specific binding sites through further chemical modification.

Electrochemical Sensing Principles and Detection Mechanisms

The application of this compound in electrochemical sensing is fundamentally rooted in the reversible redox chemistry of its 1,4-naphthoquinone (B94277) core. Naphthoquinones are well-established electroactive moieties that can undergo a two-electron, two-proton reduction to form the corresponding hydroquinone, a process that is electrochemically detectable and quantifiable. The introduction of the pyrrolidine group at the 2-position significantly modulates the electronic properties of the naphthoquinone system, thereby influencing its redox potential and interaction with analytes.

The primary detection mechanism involves the perturbation of the electrochemical behavior of the this compound molecule upon interaction with a target analyte. This perturbation can manifest in several ways:

Shift in Redox Potential: The binding of an analyte to the sensor molecule can alter its electron density, leading to a measurable shift in the formal potential of the quinone/hydroquinone redox couple.

Change in Peak Current: The interaction with an analyte can affect the rate of electron transfer at the electrode surface, resulting in an increase or decrease in the peak current observed in techniques like cyclic voltammetry or differential pulse voltammetry.

Appearance of New Redox Peaks: In some cases, the analyte itself may be redox-active, and its interaction with the sensor molecule can lead to the emergence of new electrochemical signals.

For instance, the nitrogen atom of the pyrrolidine ring can act as a binding site for metal ions. The coordination of a metal ion to this site would withdraw electron density from the naphthoquinone ring, making it easier to reduce and thus shifting its reduction potential to more positive values. This principle can be harnessed to develop selective electrochemical sensors for various metal ions.

The inherent redox activity of this compound also allows for its use in label-free detection schemes, where the molecule's own electrochemical signal is monitored, simplifying the sensor design and operation.

Chemosensor Design and Selectivity based on Molecular Recognition

The design of chemosensors based on this compound leverages the principles of molecular recognition to achieve selectivity for specific analytes. The pyrrolidine substituent plays a crucial role in this regard, offering a versatile handle for introducing specific recognition elements.

Key aspects of chemosensor design include:

Receptor Site: The pyrrolidine nitrogen and the adjacent carbonyl oxygen atoms of the naphthoquinone ring can act as a chelating site for metal ions. The size of the chelation cavity and the electronic nature of the binding atoms contribute to the selectivity towards certain metal ions over others.

Signal Transduction: The binding event at the receptor site must be effectively communicated to the electroactive naphthoquinone core to produce a measurable change in the electrochemical signal. The covalent linkage between the pyrrolidine ring and the naphthoquinone ensures efficient electronic communication.

Analyte-Induced Structural Changes: The binding of an analyte can induce conformational changes in the sensor molecule, which in turn can affect its electrochemical properties. For example, the interaction with a specific anion could occur through hydrogen bonding with the protons of the pyrrolidine ring, leading to a change in the electronic environment of the naphthoquinone system.

Selectivity is a critical parameter for a chemosensor and is achieved by tailoring the molecular structure of the sensor to have a high affinity for the target analyte and a low affinity for interfering species. This can be accomplished through:

Preorganization: Designing the sensor molecule so that its binding site is already in a conformation that is complementary to the target analyte, minimizing the entropic penalty of binding.

Electronic Effects: Modifying the electronic properties of the naphthoquinone ring with additional substituents to fine-tune the binding affinity of the receptor site.

Steric Hindrance: Introducing bulky groups around the binding site to prevent the interaction with larger, interfering analytes.

The following table summarizes the potential molecular recognition interactions that can be exploited in chemosensors based on this compound:

| Analyte Class | Potential Recognition Interaction | Expected Signal Change |

| Metal Ions | Chelation by pyrrolidine nitrogen and carbonyl oxygen | Shift in redox potential, change in peak current |

| Anions | Hydrogen bonding with pyrrolidine C-H groups | Modulation of electrochemical signal |

| Neutral Molecules | Host-guest interactions, hydrogen bonding | Change in electrochemical response |

Exploration in Smart Materials and Responsive Systems

The unique combination of a redox-active core and a potentially reactive substituent makes this compound a promising building block for the development of smart materials and responsive systems. These materials can exhibit tunable properties in response to external stimuli.

Stimuli-Responsive Behavior (e.g., pH, Redox, Light)

The structure of this compound inherently possesses features that can impart stimuli-responsive behavior:

pH-Responsiveness: The nitrogen atom of the pyrrolidine ring can be protonated under acidic conditions. This protonation would significantly alter the electronic properties of the molecule, leading to changes in its color (halochromism), fluorescence, and electrochemical behavior. This property can be exploited in the design of pH-sensitive materials, such as films or gels, that change their properties in response to changes in the acidity of their environment.

Redox-Responsiveness: The reversible conversion between the quinone and hydroquinone forms is a key redox-responsive feature. This transformation leads to dramatic changes in the molecule's electronic structure, conjugation, and potential for intermolecular interactions. For example, the hydroquinone form is a better hydrogen bond donor than the quinone form. This redox-switching can be used to control the assembly and disassembly of supramolecular structures or to trigger the release of encapsulated molecules from a material.

Light-Responsiveness: While the core this compound may not be intrinsically photochromic, its naphthoquinone moiety can participate in photochemical reactions. Furthermore, it can be functionalized with photo-responsive groups to create light-sensitive materials. For instance, the incorporation of this molecule into a polymer backbone containing photo-cleavable linkages could lead to materials that degrade or change their properties upon exposure to light of a specific wavelength.

The following table outlines the potential stimuli-responsive behaviors and their underlying mechanisms:

| Stimulus | Mechanism | Potential Application |

| pH | Protonation/deprotonation of the pyrrolidine nitrogen | pH sensors, pH-triggered drug delivery |

| Redox | Quinone-hydroquinone interconversion | Redox-controlled switches, responsive gels |

| Light | Photochemical reactions of the naphthoquinone core | Photo-patternable materials, light-triggered release systems |

Principles of Self-Assembly and Supramolecular Architectures

The formation of well-defined, ordered structures through self-assembly is a hallmark of supramolecular chemistry. This compound possesses several structural features that can drive its self-assembly into supramolecular architectures:

π-π Stacking: The planar, aromatic naphthoquinone core has a strong tendency to form π-π stacking interactions with other naphthoquinone molecules. These non-covalent interactions are a major driving force for the formation of one-dimensional stacks or columns.

Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors, the hydroquinone form, generated upon reduction, can form strong intermolecular hydrogen bonds. This redox-dependent hydrogen bonding capability can be used to control the self-assembly process.

Dipole-Dipole Interactions: The carbonyl groups of the naphthoquinone moiety introduce significant dipole moments into the molecule, which can lead to ordered arrangements in the solid state or in solution.

By carefully balancing these non-covalent interactions, it is possible to create a variety of supramolecular architectures, such as nanofibers, vesicles, and liquid crystals. The properties of these materials are highly dependent on the nature of the self-assembled structure. For example, the charge transport properties of a material composed of stacked this compound molecules would be highly anisotropic, with much higher conductivity along the stacking axis.

The principles of self-assembly can be further exploited by chemically modifying the this compound scaffold. For instance, the attachment of long alkyl chains could promote the formation of lyotropic liquid crystalline phases, while the introduction of specific recognition motifs could lead to the formation of complex, multicomponent supramolecular systems.

2 Pyrrolidin 1 Yl Naphthalene 1,4 Dione As a Precursor and Synthetic Building Block

Synthesis of Novel Heterocyclic Compounds Incorporating the Naphthoquinone Moiety

The naphthoquinone moiety is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. The introduction of a pyrrolidinyl group at the 2-position of the naphthalene-1,4-dione core modifies its electronic properties and reactivity, making it a valuable starting material for the synthesis of novel heterocyclic systems. The nitrogen atom of the pyrrolidine (B122466) ring can act as a nucleophile, while the naphthoquinone ring itself possesses electrophilic centers, enabling a variety of cyclization reactions.

Research has demonstrated that aminonaphthoquinones, a class of compounds to which 2-(pyrrolidin-1-yl)naphthalene-1,4-dione belongs, are effective precursors for nitrogen-containing heterocycles. These reactions often proceed through mechanisms involving nucleophilic attack by the amino group followed by cyclization and subsequent aromatization or rearrangement. For instance, the reaction of 2-aminonaphthoquinones with various reagents can lead to the formation of fused heterocyclic systems such as carbazoles, phenazines, and other complex polycyclic aromatic compounds. The specific reaction pathways and resulting products are highly dependent on the reaction conditions and the nature of the other reactants.

While direct examples of this compound in these specific transformations are not extensively detailed in currently available literature, the known reactivity of analogous 2-aminonaphthoquinones provides a strong basis for its potential in this area. The pyrrolidine substituent is expected to influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the discovery of novel heterocyclic structures with unique properties.

Construction of Complex Organic Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and often lead to the rapid generation of molecular diversity. 2-Aminonaphthoquinones have been identified as valuable substrates in MCRs due to their ability to act as bifunctional synthons. researchgate.net

The 2-aminonaphthoquinone scaffold possesses both a nucleophilic amino group and an electrophilic quinone ring, allowing it to participate in a variety of MCRs. For example, in the presence of an aldehyde and another nucleophile, 2-aminonaphthoquinones can undergo cascade reactions to form complex heterocyclic structures. The initial condensation of the amine with the aldehyde forms an imine, which can then be attacked by the second nucleophile, followed by cyclization involving the naphthoquinone ring.